1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) typically involves the reaction of maleic anhydride with potassium cyanide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their antimicrobial and anticancer properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
2,5-dioxopyrrole-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNMBDWTNMSXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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